1-(Chloromethyl)-2-methylacenaphthylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-2-methylacenaphthylene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It is characterized by the presence of a chloromethyl group and a methyl group attached to an acenaphthylene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-2-methylacenaphthylene can be synthesized through several methods. One common approach involves the chloromethylation of 2-methylacenaphthylene using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride . The reaction is typically carried out under acidic conditions to facilitate the formation of the chloromethyl group.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The crude product is often purified through crystallization or distillation to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-2-methylacenaphthylene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids under specific conditions.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed:
Substitution: Formation of hydroxymethyl or aminomethyl derivatives.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
1-(Chloromethyl)-2-methylacenaphthylene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-2-methylacenaphthylene involves its interaction with various molecular targets. The chloromethyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophilic sites on biomolecules. This can result in the modification of proteins, nucleic acids, and other cellular components, potentially affecting their function and activity .
Comparison with Similar Compounds
1-Chloromethylnaphthalene: Similar in structure but lacks the methyl group on the acenaphthylene backbone.
2-Chloromethylacenaphthylene: Differs in the position of the chloromethyl group.
1-Methylacenaphthylene: Lacks the chloromethyl group but has a similar acenaphthylene backbone.
Uniqueness: 1-(Chloromethyl)-2-methylacenaphthylene is unique due to the presence of both chloromethyl and methyl groups on the acenaphthylene backbone.
Properties
CAS No. |
72526-92-2 |
---|---|
Molecular Formula |
C14H11Cl |
Molecular Weight |
214.69 g/mol |
IUPAC Name |
1-(chloromethyl)-2-methylacenaphthylene |
InChI |
InChI=1S/C14H11Cl/c1-9-11-6-2-4-10-5-3-7-12(14(10)11)13(9)8-15/h2-7H,8H2,1H3 |
InChI Key |
FFPMMKOJTJWQPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC3=C2C1=CC=C3)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.